molecular formula C13H12N2O4 B1415414 [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid CAS No. 1105193-75-6

[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid

Cat. No.: B1415414
CAS No.: 1105193-75-6
M. Wt: 260.24 g/mol
InChI Key: VSQDWBNJNHHUJV-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid: is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a pyrimidinone ring, further connected to an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate enzyme activities and metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Safety and Hazards

This compound may severely irritate skin and eyes and may be toxic by ingestion . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules for pharmaceutical applications. It could also be used in the development of new materials or in the study of chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrimidinone intermediate.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl-substituted pyrimidinone derivatives.

    Substitution: Various acyl or alkyl derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]butyric acid: Contains a butyric acid group, offering different chemical properties and reactivity.

    [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]benzoic acid: Features a benzoic acid moiety, which may influence its biological activity and applications.

Uniqueness

The uniqueness of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQDWBNJNHHUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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